molecular formula C27H41NO3 B14808956 (2S)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid

(2S)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid

Cat. No.: B14808956
M. Wt: 427.6 g/mol
InChI Key: HKUGGWURERXWKM-PKQHFILKSA-N
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Description

(2S)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a long-chain fatty acid and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid typically involves the coupling of (9E,12E)-octadeca-9,12-dienoic acid with an amino acid derivative under specific reaction conditions. The process may include steps such as esterification, amidation, and purification to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds. Substitution reactions can lead to a variety of functionalized products.

Scientific Research Applications

(2S)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (9E,12E)-octadeca-9,12-dienoic acid: A related fatty acid with similar structural features.

    (2S)-2-amino-3-phenylpropanoic acid: An amino acid derivative that shares part of the structure with the compound .

Uniqueness

(2S)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid is unique due to its combination of a long-chain fatty acid and an amino acid derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C27H41NO3

Molecular Weight

427.6 g/mol

IUPAC Name

(2S)-2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21,25H,2-5,8,11-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/b7-6+,10-9+/t25-/m0/s1

InChI Key

HKUGGWURERXWKM-PKQHFILKSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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